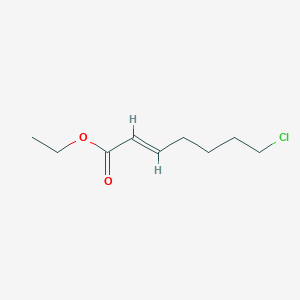

7-Chloro-trans-2-hepenoic acid ethyl ester

Description

Significance and Research Rationale of Alkene-Containing Haloesters

The study of haloalkenes, in general, is driven by their reactivity, which stems from the polar carbon-halogen bond and the electron-rich double bond. rroij.com These features allow for reactions such as nucleophilic substitution and elimination. studymind.co.ukchemguide.co.uk When combined with an ester group, the resulting molecule becomes a multifunctional platform for the synthesis of more complex chemical structures.

Structural Features and Chemical Modulating Elements within 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The chemical behavior of 7-Chloro-trans-2-heptenoic acid ethyl ester is governed by the interplay of its distinct structural components: a terminal chloroalkane, a trans-α,β-unsaturated ester, and a medium-length carbon chain.

Terminal Chloro Group: The chlorine atom at the 7-position introduces polarity to the otherwise nonpolar alkyl chain. The carbon-chlorine (C-Cl) bond is a site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. studymind.co.uk The reactivity of this C-Cl bond is influenced by its primary position, which is generally amenable to SN2 reactions. youtube.com However, its remote location from the electron-withdrawing ester group means its reactivity is largely independent of the ester's electronic influence.

Trans-2-alkene and Ethyl Ester (α,β-Unsaturated Ester): The ester group at one end of the molecule is conjugated with a carbon-carbon double bond in the trans configuration. This arrangement, known as an α,β-unsaturated ester, is a key reactive feature. The double bond is "activated" towards nucleophilic attack (a Michael addition) at the β-carbon due to the electron-withdrawing nature of the ester. The trans geometry is generally more thermodynamically stable than the corresponding cis isomer. The synthesis of (E)-α,β-unsaturated esters is a significant area of research, with various methods developed to control this stereochemistry. nih.govnih.gov The ester itself can undergo typical reactions such as hydrolysis (saponification) or transesterification. libretexts.org

Heptenoic Acid Backbone: The seven-carbon chain provides a flexible spacer between the terminal chloro group and the unsaturated ester. This separation means the two functional groups can often react independently of one another, making the compound a potentially useful bifunctional building block in synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15ClO2 | nih.gov |

| Molecular Weight | 190.67 g/mol | nih.gov |

| CAS Number | 72448-93-2 | nih.gov |

| Appearance | Powder | acs.org |

| Purity | 95-98% (HPLC) | acs.org |

Overview of Research Trajectories for Analogous Heptenoic Acid Derivatives and Related Halogenated Compounds

Research on compounds structurally related to 7-Chloro-trans-2-heptenoic acid ethyl ester provides a framework for understanding its potential areas of investigation. For instance, various derivatives of heptenoic and heptanoic acid have been explored for their biological activities. A notable example is the synthesis of 7-(disubstituted thiazolyl)-3,5-dihydroxy-6-heptenoic/heptanoic acid derivatives, which have been evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. pw.live This suggests that modifications of the heptenoic acid scaffold can lead to pharmacologically active molecules.

The synthesis of related chlorinated esters, such as ethyl 7-chloro-2-oxoheptanoate, is also well-documented, primarily as an intermediate in the production of pharmaceuticals like cilastatin (B194054). organic-chemistry.org The synthetic routes often involve Grignard reactions with precursors like 1-bromo-5-chloropentane (B104276). organic-chemistry.org Furthermore, the broader field of functionalized fatty acid esters is a mature area of research, with applications ranging from biodegradable lubricants to cosmetics and food emulsifiers. mpob.gov.mynih.gov The specific properties of these esters are tuned by altering the fatty acid and alcohol components. mpob.gov.my

| Compound/Class | Area of Research | Key Findings/Applications | Reference |

|---|---|---|---|

| 7-(Disubstituted thiazolyl)-3,5-dihydroxy-6-heptenoic acid derivatives | Medicinal Chemistry | Inhibition of HMG-CoA reductase | pw.live |

| Ethyl 7-chloro-2-oxoheptanoate | Pharmaceutical Synthesis | Intermediate for cilastatin synthesis | organic-chemistry.org |

| Fatty Acid Esters | Industrial Chemistry | Used as lubricants, plasticizers, and in cosmetics | mpob.gov.my |

| Halogenated Compounds | Medicinal Chemistry & Materials Science | Influence bioactivity and material properties through halogen bonding | nih.govacs.org |

Current Gaps and Future Directions in the Academic Investigation of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The primary gap in the academic literature is the lack of specific studies on 7-Chloro-trans-2-heptenoic acid ethyl ester itself. While its constituent parts are well-understood, the properties and potential of the complete molecule remain largely unexplored. Future research could, therefore, take several promising directions:

Synthesis and Characterization: A foundational area of research would be the development and optimization of synthetic routes to produce 7-Chloro-trans-2-heptenoic acid ethyl ester with high yield and stereoselectivity. Following synthesis, a comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to provide a definitive set of reference data, which is currently lacking in the public domain. acs.org

Reactivity Studies: A systematic investigation into the reactivity of its dual functional groups would be highly valuable. This could include exploring the selective transformation of either the C-Cl bond or the α,β-unsaturated ester, as well as reactions that involve both moieties. For example, its potential as a monomer in polymerization reactions, leveraging the alkene functionality, could be explored.

Medicinal Chemistry Applications: Given the prevalence of halogenated compounds in drug discovery, this molecule could serve as a scaffold or intermediate for the synthesis of novel bioactive compounds. nih.gov Screening for various biological activities would be a logical step, guided by the activities of other heptenoic acid derivatives.

Materials Science: The presence of a halogen atom opens up the possibility of utilizing this molecule in the design of supramolecular materials through halogen bonding. acs.orgrsc.org Its potential as a building block for functional polymers or liquid crystals could be an innovative research avenue.

Structure

3D Structure

Properties

CAS No. |

72448-93-2 |

|---|---|

Molecular Formula |

C9H15ClO2 |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

ethyl 7-chlorohept-2-enoate |

InChI |

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |

InChI Key |

QRJDSTPXJIADET-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CCCCCCl |

Canonical SMILES |

CCOC(=O)C=CCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester

Retrosynthetic Analysis of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

A retrosynthetic analysis of 7-Chloro-trans-2-heptenoic acid ethyl ester suggests several potential disconnection points. The most logical approach involves disconnecting the trans-alkene, leading back to a 2-oxoheptanoate precursor. This strategy simplifies the synthesis to the formation of a key intermediate, ethyl 7-chloro-2-oxoheptanoate, followed by a stereoselective olefination reaction.

Another possible, though less direct, retrosynthetic pathway could involve the late-stage introduction of the chloro- and ester functionalities to a pre-formed C7 alkene backbone. However, the former strategy, which builds the carbon skeleton with the chloro- and oxo-functionalities in place before establishing the final double bond geometry, is generally more convergent and efficient.

Development and Optimization of Synthetic Routes to 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester can be approached through various methodologies, each with its own advantages and challenges. The following sections detail the most pertinent strategies.

Olefin Metathesis Approaches to the trans-2-Hepenoate Scaffold

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and could theoretically be applied to the synthesis of the trans-2-heptenoate scaffold. google.com This would typically involve a cross-metathesis reaction between a terminal alkene and an appropriate acrylate (B77674) derivative, catalyzed by a ruthenium-based catalyst such as a Grubbs-type catalyst. The reaction is driven by the release of a volatile alkene, such as ethene. While olefin metathesis offers high functional group tolerance, achieving high E/Z selectivity in cross-metathesis reactions can be challenging and often requires careful catalyst and substrate selection.

Esterification and Halogenation Strategies for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The synthesis of the target molecule can also be envisioned through the esterification of the corresponding carboxylic acid, 7-chloro-trans-2-heptenoic acid. Standard esterification procedures, such as the Fischer-Speier esterification using ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid), could be employed. google.comgoogle.com

Alternatively, a late-stage halogenation of a suitable precursor could introduce the chlorine atom at the 7-position. For instance, a precursor such as ethyl hept-6-enoate could potentially be converted to the desired product. However, controlling the regioselectivity of the halogenation to exclusively target the terminal carbon can be challenging and may lead to a mixture of products.

Chain Elongation Methodologies Incorporating the Chloro-Heptyl Moiety

A key step in the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester is the construction of the seven-carbon chain containing a terminal chlorine atom. A highly effective method for achieving this is through a Grignard reaction. Specifically, the synthesis of the precursor, ethyl 7-chloro-2-oxoheptanoate, has been well-documented in patent literature. google.compatsnap.comgoogle.com This process typically involves the reaction of 1-bromo-5-chloropentane (B104276) with magnesium to form the corresponding Grignard reagent. This organometallic species then undergoes a nucleophilic addition to a derivative of oxalic acid, such as diethyl oxalate (B1200264) or ethyloxalylmonochloride, to yield the desired ethyl 7-chloro-2-oxoheptanoate. google.compatsnap.com

The reaction conditions for the Grignard reaction are crucial for maximizing the yield and purity of the product. The use of a co-solvent system, such as tetrahydrofuran (B95107) (THF) and methyl tetrahydrofuran, has been reported to be effective. patsnap.com The temperature of the addition reaction is also a critical parameter, with temperatures typically maintained between -25 °C and -5 °C to ensure optimal reaction outcomes. google.com

Below is a table summarizing typical reaction parameters for the synthesis of ethyl 7-chloro-2-oxoheptanoate as described in the patent literature.

| Parameter | Value | Reference |

| Starting Material | 1-bromo-5-chloropentane | patsnap.com |

| Reagent | Magnesium, Diethyl Oxalate | google.com |

| Solvent | Tetrahydrofuran (THF), Methyl Tetrahydrofuran | patsnap.com |

| Reaction Temperature | -25 to -5 °C | google.com |

| Typical Yield | >98% purity | patsnap.com |

Stereoselective Synthesis of the trans-Alkene Configuration in 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The formation of the trans-alkene is a critical step in the synthesis of the target molecule. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes or ketones. wikipedia.orgyoutube.comorganic-chemistry.org In the context of synthesizing 7-Chloro-trans-2-heptenoic acid ethyl ester, the precursor ethyl 7-chloro-2-oxoheptanoate would be reacted with a phosphonate (B1237965) ylide.

The HWE reaction typically employs a phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated with a base (e.g., sodium hydride, sodium ethoxide) to form a stabilized carbanion. This carbanion then reacts with the ketone functionality of ethyl 7-chloro-2-oxoheptanoate. The resulting intermediate undergoes elimination to form the desired trans-α,β-unsaturated ester. The preference for the (E)-isomer is a well-established feature of the HWE reaction with stabilized ylides. wikipedia.org

An alternative, yet similar, approach is the Julia-Kocienski olefination, which also provides excellent E-selectivity in alkene synthesis.

Investigation of Novel Precursors and Starting Materials for 7-Chloro-trans-2-hepenoic Acid Ethyl Ester Synthesis

Research into alternative synthetic routes may involve the exploration of different starting materials. For instance, the synthesis could potentially commence from a different halogenated hydrocarbon or employ alternative methods for carbon chain elongation. Biocatalytic methods, such as the use of reductases for the stereoselective reduction of keto esters, could also be explored to introduce chirality if desired in related structures. scirp.org However, the Grignard-based chain elongation followed by a stereoselective olefination remains the most direct and well-documented conceptual pathway to 7-Chloro-trans-2-heptenoic acid ethyl ester.

Comparison of Synthetic Efficiencies and Research Scalability of Different Methodologies for this compound

The industrial production of 7-chloro-trans-2-heptenoic acid ethyl ester hinges on a robust and cost-effective synthetic pathway. The predominant strategy involves the synthesis of the key intermediate, ethyl 7-chloro-2-oxoheptanoate, which is subsequently converted to the final product. The comparison of synthetic efficiencies, therefore, involves an analysis of both the initial formation of the keto-ester and the subsequent olefination step.

The synthesis of ethyl 7-chloro-2-oxoheptanoate is most commonly accomplished via a Grignard reaction. chemicalbook.comgoogle.compatsnap.com This method utilizes 1-bromo-5-chloropentane, which reacts with magnesium to form a Grignard reagent. This reagent then undergoes a nucleophilic addition to a derivative of oxalic acid, such as diethyl oxalate or ethyl oxalyl chloride, to yield the desired α-keto ester. google.compatsnap.com

The crucial step in determining the final product's stereochemistry is the conversion of the 2-keto group of ethyl 7-chloro-2-oxoheptanoate into a trans-double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly effective method for this transformation, known for its high stereoselectivity in favor of the (E)- or trans-isomer. wikipedia.org

The HWE reaction involves the use of a phosphonate ylide, which is typically generated by treating a phosphonate ester with a base. This ylide then reacts with the ketone functionality of ethyl 7-chloro-2-oxoheptanoate to form a stable oxaphosphetane intermediate, which subsequently eliminates to give the trans-alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.org The choice of base, solvent, and reaction temperature can influence the reaction's efficiency and stereoselectivity. While specific yields for the HWE reaction on ethyl 7-chloro-2-oxoheptanoate are not extensively reported in readily available literature, the general reliability of the HWE reaction for producing trans-α,β-unsaturated esters from α-keto esters suggests it is a highly favorable method. researchgate.net

An alternative, though generally less selective for the trans-isomer, is the Wittig reaction. wikipedia.orgorganic-chemistry.org The Wittig reaction employs a phosphonium (B103445) ylide, which is often more reactive than the phosphonate ylides used in the HWE reaction. However, for stabilized ylides, which would be required for this synthesis, the Wittig reaction can also favor the (E)-alkene. organic-chemistry.org The primary drawback of the traditional Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired product, especially on a large scale.

From a scalability perspective, the HWE reaction offers significant advantages. The water-soluble nature of the phosphate byproduct simplifies the purification process, which is a critical consideration in industrial production. In contrast, the removal of triphenylphosphine oxide from a Wittig reaction often requires chromatography, which is less practical and more costly for large-scale synthesis.

Below is a comparative table summarizing the key aspects of the likely olefination methodologies:

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

| Reagent | Phosphonate ester | Phosphonium salt |

| Byproduct | Water-soluble phosphate | Triphenylphosphine oxide |

| Stereoselectivity | Generally high for trans (E)-alkene | Variable, can favor cis (Z) or trans (E) depending on ylide stability and reaction conditions |

| Purification | Relatively simple, aqueous extraction | Often requires chromatography |

| Scalability | Generally considered more scalable | Can be challenging to scale due to purification issues |

Chemical Reactivity and Mechanistic Investigations of 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester

Reactions Involving the Terminal Chloride Moiety of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The chlorine atom at the C-7 position is a reactive site for nucleophilic substitution, enabling the introduction of a wide variety of functional groups to the terminus of the carbon chain.

The primary alkyl chloride in 7-Chloro-trans-2-heptenoic acid ethyl ester is susceptible to attack by various nucleophiles, typically proceeding through an S(_N)2 mechanism. This reaction involves the backside attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The choice of nucleophile allows for the synthesis of a diverse array of derivatives. For instance, reaction with sodium iodide can convert the alkyl chloride to the corresponding iodide, which is an even better leaving group for subsequent substitutions. Other common nucleophiles include azides, cyanides, and alkoxides, which can be used to introduce nitrogen-containing functionalities, extend the carbon chain, or form ethers, respectively.

The table below illustrates potential nucleophilic substitution reactions at the C-7 position.

| Reactant | Nucleophile | Reagent(s) | Solvent | Product |

| 7-Chloro-trans-2-heptenoic acid ethyl ester | I | Sodium Iodide (NaI) | Acetone | 7-Iodo-trans-2-heptenoic acid ethyl ester |

| 7-Chloro-trans-2-heptenoic acid ethyl ester | N(_3)(^-) | Sodium Azide (NaN(_3)) | DMF | 7-Azido-trans-2-heptenoic acid ethyl ester |

| 7-Chloro-trans-2-heptenoic acid ethyl ester | CN | Sodium Cyanide (NaCN) | DMSO | 8-Cyano-trans-2-heptenoic acid ethyl ester (nomenclature change reflects new principal functional group) |

| 7-Chloro-trans-2-heptenoic acid ethyl ester | RO | Sodium Alkoxide (RONa) | ROH | 7-Alkoxy-trans-2-heptenoic acid ethyl ester |

This table represents predicted reactions based on general principles of nucleophilic substitution.

Direct formation of a Grignard reagent at the C-7 position of 7-Chloro-trans-2-heptenoic acid ethyl ester is challenging due to the presence of the electrophilic ester functionality, which would be incompatible with the highly nucleophilic and basic nature of the Grignard reagent. The Grignard reagent, if formed, could intramolecularly attack the ester carbonyl.

However, related transformations can be envisaged. For instance, a Barbier-type reaction, where the substrate is reacted with a metal (like magnesium or zinc) in the presence of an electrophile, could potentially be employed. More practically, organometallic coupling reactions such as those catalyzed by copper (e.g., Gilman reagents) or palladium could be used to form a new carbon-carbon bond at the C-7 position. For example, reacting the chloro-ester with a lithium dialkylcuprate could lead to the corresponding 7-alkyl-substituted product. These reactions are generally more tolerant of the ester functional group than Grignard reactions.

Transformations of the Ethyl Ester Functional Group of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The ethyl ester group is a versatile handle for various chemical modifications, including hydrolysis, transesterification, reduction, and condensation reactions.

The ethyl ester of 7-Chloro-trans-2-heptenoic acid can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid by the base. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process and generally requires a large excess of water to drive the reaction to completion.

Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions. masterorganicchemistry.commdpi.compsu.edu For example, reacting the ethyl ester with methanol (B129727) in the presence of an acid or base catalyst would yield the corresponding methyl ester. masterorganicchemistry.com The use of a large excess of the new alcohol is necessary to shift the equilibrium towards the desired product. mdpi.compsu.edu

The table below summarizes these transformations.

| Reaction | Reagent(s) | Conditions | Product |

| Basic Hydrolysis | Sodium Hydroxide (NaOH), then H(_3)O | Aqueous solution, heat | 7-Chloro-trans-2-heptenoic acid |

| Acidic Hydrolysis | H(_2)SO(_4) (catalytic), H(_2)O (excess) | Heat | 7-Chloro-trans-2-heptenoic acid |

| Transesterification | Methanol (excess), HCl (catalytic) | Heat | 7-Chloro-trans-2-heptenoic acid methyl ester |

This table illustrates expected reactions based on the general reactivity of ethyl esters.

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) are capable of reducing the ester to 7-chloro-trans-2-hepten-1-ol. masterorganicchemistry.comyoutube.comdavuniversity.org This reduction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. It is important to note that LiAlH(_4) will also reduce the double bond of the α,β-unsaturated system to some extent. More selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used at low temperatures to achieve the reduction of the ester to the aldehyde, 7-chloro-trans-2-heptenal, or under different conditions, to the allylic alcohol. davuniversity.org The resulting alcohol can be further derivatized, for example, by conversion to a better leaving group (e.g., a tosylate) for subsequent substitution reactions, or by oxidation to the corresponding aldehyde or carboxylic acid.

The α-protons of 7-Chloro-trans-2-heptenoic acid ethyl ester are vinylic and therefore not acidic enough to be removed by typical bases used in Claisen condensations. wikipedia.orglibretexts.orgpressbooks.pub Thus, the molecule itself cannot act as the nucleophilic component in a standard Claisen condensation. However, it can potentially act as the electrophilic component in a crossed Claisen condensation with another enolizable ester or ketone. libretexts.org In such a reaction, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be used to deprotonate the other ester or ketone, which would then attack the carbonyl group of the 7-chloro-trans-2-heptenoic acid ethyl ester. This would result in the formation of a β-keto ester.

Knoevenagel-type reactions are typically condensations between an aldehyde or ketone and a compound with an active methylene (B1212753) group. As 7-Chloro-trans-2-heptenoic acid ethyl ester does not possess an active methylene group, it would not directly participate as the nucleophilic partner in a Knoevenagel condensation.

The table below outlines a potential crossed Claisen condensation.

| Reactant 1 | Reactant 2 (Nucleophile Precursor) | Base | Solvent | Product (after acidic workup) |

| 7-Chloro-trans-2-heptenoic acid ethyl ester | Ethyl acetate | LDA | THF | Ethyl 2-(7-chloro-trans-2-heptenoyl)acetate (a β-keto ester) |

This table represents a predicted reaction based on the principles of crossed Claisen condensations.

Reactivity of the trans-2-Alkene Moiety in 7-Chloro-trans-2-hepenoic Acid Ethyl Ester

The trans-2-alkene in 7-chloro-trans-2-heptenoic acid ethyl ester is an electron-deficient double bond due to the electron-withdrawing effect of the adjacent ester group. This electronic nature significantly influences its reactivity, making it susceptible to nucleophilic attack in conjugate addition reactions and influencing the conditions required for electrophilic additions.

Addition Reactions

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond of α,β-unsaturated esters typically proceeds to form the corresponding dihaloalkane. In the case of 7-chloro-trans-2-heptenoic acid ethyl ester, this would result in the formation of ethyl 2,3-dihalo-7-chloroheptanoate. The reaction mechanism involves the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. The presence of the electron-withdrawing ester group can decrease the nucleophilicity of the alkene, potentially requiring more forcing conditions compared to an unactivated alkene.

Hydrohalogenation: The addition of hydrogen halides (HX) to α,β-unsaturated carbonyl compounds can proceed via two main pathways: 1,2-addition across the carbonyl or 1,4-conjugate addition. For α,β-unsaturated esters, the addition of HX across the C=C double bond is a common outcome. The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon (α-carbon), and the halide will add to the more substituted carbon (β-carbon). However, the electron-withdrawing nature of the ester can influence this outcome.

Hydrogenation: The catalytic hydrogenation of the C=C double bond in α,β-unsaturated esters is a well-established transformation. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction is generally highly efficient and selective for the reduction of the alkene without affecting the ester or the chloroalkane functionality, provided the conditions are carefully controlled. For 7-chloro-trans-2-heptenoic acid ethyl ester, catalytic hydrogenation would yield ethyl 7-chloroheptanoate. Selective hydrogenation of the C=C bond in the presence of other reducible functional groups is a key advantage of this method.

Table 1: Predicted Addition Reactions of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

| Reaction Type | Reagent(s) | Predicted Product | General Conditions |

| Halogenation (Bromination) | Br₂ in CCl₄ or CH₂Cl₂ | Ethyl 2,3-dibromo-7-chloroheptanoate | Room temperature, inert solvent |

| Hydrohalogenation (Hydrobromination) | HBr | Ethyl 3-bromo-7-chloroheptanoate | Anhydrous conditions, inert solvent |

| Hydrogenation | H₂, Pd/C | Ethyl 7-chloroheptanoate | Room temperature to moderate heat, atmospheric to moderate pressure |

Cycloaddition Reactions

Diels-Alder Reaction: The electron-deficient nature of the double bond in 7-chloro-trans-2-heptenoic acid ethyl ester makes it a potential dienophile in Diels-Alder reactions. masterorganicchemistry.comvaia.comyoutube.comorganic-chemistry.orgyoutube.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with an alkene (the dienophile) to form a six-membered ring. For the Diels-Alder reaction to be efficient, there is typically an electronic complementarity between the diene and the dienophile. An electron-rich diene would react favorably with the electron-poor double bond of 7-chloro-trans-2-heptenoic acid ethyl ester. The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. The product of the reaction between 7-chloro-trans-2-heptenoic acid ethyl ester and a simple diene like 1,3-butadiene (B125203) would be a substituted cyclohexene.

Epoxidation and Dihydroxylation Studies

Epoxidation: The double bond of α,β-unsaturated esters can be epoxidized to form the corresponding glycidic esters. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is a stereospecific syn-addition, meaning the oxygen atom is delivered to one face of the double bond. For 7-chloro-trans-2-heptenoic acid ethyl ester, epoxidation would yield ethyl 7-chloro-2,3-epoxyheptanoate. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation: Dihydroxylation of the alkene would lead to the formation of a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reactions are also stereospecific syn-additions. For 7-chloro-trans-2-heptenoic acid ethyl ester, syn-dihydroxylation would produce ethyl 2,3-dihydroxy-7-chloroheptanoate. Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, could potentially be employed to achieve enantioselective synthesis of the diol.

Olefin Isomerization and Stereochemical Control

The trans-geometry of the double bond in 7-chloro-trans-2-heptenoic acid ethyl ester is generally the more thermodynamically stable isomer compared to the cis-isomer due to reduced steric strain. Isomerization from the trans to the cis isomer is possible but typically requires energy input, such as photochemical irradiation or catalysis by certain reagents. Stereochemical control is a crucial aspect in the synthesis and reactions of this molecule. For instance, in cycloaddition and dihydroxylation reactions, the trans-configuration of the starting material will directly influence the stereochemistry of the product. Maintaining stereochemical integrity is often a primary goal in synthetic sequences involving such compounds.

Mechanistic Studies of Key Transformations of this compound

The electrophilic addition to the alkene, such as halogenation and hydrohalogenation, proceeds through a carbocation or a bridged-ion intermediate. The electron-withdrawing ester group deactivates the double bond towards electrophilic attack and directs the regioselectivity of the addition.

In nucleophilic conjugate additions, the nucleophile attacks the β-carbon of the alkene, leading to an enolate intermediate which is then protonated. This 1,4-addition is a characteristic reaction of α,β-unsaturated carbonyl compounds.

The mechanism of catalytic hydrogenation involves the adsorption of the alkene onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms.

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state, and its stereochemical outcome is governed by the Woodward-Hoffmann rules. masterorganicchemistry.com

The epoxidation with peroxy acids like m-CPBA follows a concerted "butterfly" mechanism where the oxygen atom is transferred to the double bond in a single step.

Understanding these fundamental mechanisms is essential for predicting the outcome of reactions and for designing synthetic routes involving 7-chloro-trans-2-heptenoic acid ethyl ester and related compounds.

Applications of 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester As a Synthetic Building Block

Utilization in the Total Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups in 7-Chloro-trans-2-heptenoic acid ethyl ester makes it a valuable starting material for constructing intricate molecular architectures. Its linear seven-carbon chain, substituted with a chlorine atom at one end and an ethyl ester at the other, provides a scaffold that can be elaborated upon through various synthetic manipulations.

Precursor Role in Analogues of Biologically Relevant Compounds (e.g., Cilastatin (B194054) Precursors)

A significant application of 7-Chloro-trans-2-heptenoic acid ethyl ester is its function as a key intermediate in the synthesis of cilastatin and its analogues. Cilastatin is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem (B608078) to prevent its renal degradation. The synthesis of cilastatin precursors often involves the closely related compound, ethyl 7-chloro-2-oxoheptanoate.

The synthesis typically commences with the preparation of ethyl 7-chloro-2-oxoheptanoate. One common method involves a Grignard reaction between 1-bromo-5-chloropentane (B104276) and magnesium, followed by a condensation reaction with diethyl oxalate (B1200264). google.comgoogle.com This ketoester is a crucial precursor that is then converted to a derivative of 7-chloro-trans-2-heptenoic acid.

A pivotal step in the synthesis of cilastatin precursors is the condensation of ethyl 7-chloro-2-oxoheptanoate with (S)-2,2-dimethylcyclopropanecarboxamide. This reaction, often catalyzed by an acid such as p-toluenesulfonic acid, results in the formation of (Z)-7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester, a direct precursor to cilastatin. google.comgoogleapis.com This transformation introduces the chiral cyclopropane (B1198618) moiety and sets the stage for the subsequent coupling with L-cysteine to complete the cilastatin framework.

The following table summarizes a typical reaction for the formation of a cilastatin precursor:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Ethyl 7-chloro-2-oxoheptanoate, (S)-2,2-dimethylcyclopropanecarboxamide | p-toluenesulfonic acid, toluene, reflux | (Z)-7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester | 67% | google.com |

The resulting chloro-derivative is then typically converted to an iodo-derivative by reaction with sodium iodide to facilitate the final nucleophilic substitution with cysteine. google.com

Formation of Macrocyclic Systems through Alkene Metathesis or Cyclization

There is limited specific information available in the surveyed literature regarding the direct application of 7-Chloro-trans-2-heptenoic acid ethyl ester in the formation of macrocyclic systems through alkene metathesis or other cyclization reactions. While its structure contains a terminal chloro group and a trans-alkene, which could theoretically participate in such reactions, documented examples are not prevalent in the readily accessible scientific databases.

Asymmetric Synthesis Leveraging 7-Chloro-trans-2-hepenoic Acid Ethyl Ester

The trans-alkene functionality within 7-Chloro-trans-2-heptenoic acid ethyl ester presents a potential site for various asymmetric transformations. However, specific examples of its use in this context are not widely reported.

Enantioselective Transformations of the trans-Alkene

Detailed research findings on the enantioselective transformations specifically targeting the trans-alkene of 7-Chloro-trans-2-heptenoic acid ethyl ester are not extensively documented in the available literature. While asymmetric reactions on α,β-unsaturated esters are a well-established field in organic synthesis, their specific application to this particular substrate appears to be a niche area of research.

Development of Chiral Derivatives for Auxiliary or Ligand Applications

The development of chiral derivatives from 7-Chloro-trans-2-heptenoic acid ethyl ester for use as chiral auxiliaries or ligands is not a commonly reported application. The primary synthetic utility of this compound appears to be as a linear building block rather than a scaffold for developing complex chiral directing groups.

Preparation of Diverse Chemical Libraries from this compound

While 7-Chloro-trans-2-heptenoic acid ethyl ester possesses functional handles that could be amenable to combinatorial chemistry for the generation of chemical libraries, there is a lack of specific published research detailing its use for this purpose. The main focus of its application remains in targeted synthesis, particularly for cilastatin and related structures.

Synthesis of Novel Heterocyclic Compounds

The carbon skeleton of 7-chloro-trans-2-heptenoic acid ethyl ester is well-suited for the construction of various heterocyclic rings through intramolecular cyclization reactions. The presence of a terminal chloro group allows for its conversion into other functionalities, setting the stage for ring closure.

One potential application is in the synthesis of substituted piperidines, a common motif in many natural products and pharmaceuticals. This can be conceptually achieved through a two-step process. First, the terminal chloride can be displaced by an azide, followed by reduction to a primary amine. Subsequent intramolecular Michael addition of the amine to the α,β-unsaturated ester would lead to the formation of a piperidine (B6355638) ring.

Another plausible synthetic route involves the initial conversion of the terminal chloride to an amine. Protection of the amine, followed by reduction of the ester to an alcohol and subsequent oxidation to an aldehyde, would generate a key intermediate. Deprotection of the amine would then allow for a reductive amination reaction to form the piperidine ring.

Furthermore, the synthesis of lactones, another important class of heterocyclic compounds, can be envisioned. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular nucleophilic attack of the carboxylate on the carbon bearing the chlorine atom, could yield a seven-membered lactone.

While specific industrial applications of 7-chloro-trans-2-heptenoic acid ethyl ester in large-scale heterocycle synthesis are not extensively documented in publicly available literature, its structure represents a clear potential for such transformations, as demonstrated by established synthetic methodologies.

Generation of Polyfunctionalized Aliphatic Chains

The dual reactivity of 7-chloro-trans-2-heptenoic acid ethyl ester allows for the sequential or orthogonal introduction of various functional groups, leading to the creation of complex polyfunctionalized aliphatic chains. These chains can serve as key intermediates in the synthesis of a wide array of organic molecules.

The terminal chloro group can be readily displaced by a variety of nucleophiles, such as cyanide, thiols, or alkoxides, to introduce new functionalities at the end of the carbon chain. For example, reaction with sodium cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Simultaneously, the α,β-unsaturated ester moiety can undergo conjugate addition reactions with organocuprates or other soft nucleophiles, allowing for the introduction of alkyl or aryl groups at the β-position. The ester group itself can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, further increasing the molecular diversity of the resulting products.

A hypothetical reaction sequence could involve the conjugate addition of a Gilman reagent to the unsaturated ester, followed by the displacement of the terminal chloride with a protected thiol. Subsequent deprotection of the thiol and hydrolysis of the ester would yield a polyfunctionalized aliphatic chain with a carboxylic acid, a thiol, and an alkyl or aryl substituent.

Development of High-Value Fine Chemicals and Intermediates from 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

The strategic placement of functional groups in 7-chloro-trans-2-heptenoic acid ethyl ester makes it an attractive starting material for the synthesis of high-value fine chemicals and pharmaceutical intermediates. A notable example is its structural relationship to a key intermediate in the synthesis of Cilastatin.

Cilastatin is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal degradation. The synthesis of Cilastatin often involves a key intermediate, ethyl 7-chloro-2-oxoheptanoate. While not identical, the structural similarity between 7-chloro-trans-2-heptenoic acid ethyl ester and this oxo-ester highlights the potential utility of this class of compounds in pharmaceutical synthesis. It is conceivable that 7-chloro-trans-2-heptenoic acid ethyl ester could be chemically modified to serve as a precursor to Cilastatin or its analogs.

The development of efficient and cost-effective synthetic routes to such intermediates is a continuous effort in the pharmaceutical industry. The availability of versatile building blocks like 7-chloro-trans-2-heptenoic acid ethyl ester can significantly contribute to these endeavors.

Advanced Spectroscopic and Chromatographic Elucidation of 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR for Structural and Stereochemical Assignment

Proton (¹H) NMR spectroscopy of 7-Chloro-trans-2-heptenoic acid ethyl ester would be expected to show distinct signals for each set of non-equivalent protons. The trans configuration of the double bond is typically confirmed by the coupling constant (J-value) between the vinylic protons at C2 and C3, which is expected to be in the range of 12-18 Hz.

The ethyl ester group would present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and would appear as a quartet due to coupling with the methyl protons. These methyl protons (-OCH₂CH₃) would, in turn, appear as a triplet.

The protons along the heptenoic acid chain would show characteristic multiplets. The protons at C4, being adjacent to the double bond, would be deshielded relative to the other methylene groups. The protons at C7, being attached to the carbon bearing the chlorine atom, would be significantly deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~6.8 | Doublet of Triplets | ~15, ~7 |

| H3 | ~5.8 | Doublet | ~15 |

| H4 (CH₂) | ~2.2 | Quartet | ~7 |

| H5 (CH₂) | ~1.5 | Quintet | ~7 |

| H6 (CH₂) | ~1.8 | Quintet | ~7 |

| H7 (CH₂) | ~3.5 | Triplet | ~7 |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7 |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 7-Chloro-trans-2-heptenoic acid ethyl ester would give a distinct signal. The carbonyl carbon of the ester group would appear at the most downfield position (typically 165-175 ppm). The carbons of the double bond (C2 and C3) would resonate in the vinylic region (100-150 ppm). The carbon bearing the chlorine atom (C7) would be found around 40-50 ppm, while the other aliphatic carbons would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~166 |

| C2 (=CH) | ~145 |

| C3 (=CH) | ~121 |

| C4 (CH₂) | ~32 |

| C5 (CH₂) | ~28 |

| C6 (CH₂) | ~30 |

| C7 (CH₂Cl) | ~44 |

| -OC H₂CH₃ | ~60 |

| -OCH₂C H₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between H2 and H3, H3 and H4, and along the alkyl chain from H4 to H7. It would also show the coupling between the ethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For 7-Chloro-trans-2-heptenoic acid ethyl ester, a strong NOESY correlation between the vinylic protons H2 and H3 would further support the trans stereochemistry, as these protons are close in space in this configuration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 7-Chloro-trans-2-heptenoic acid ethyl ester (C₉H₁₅ClO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio. The high-resolution measurement would allow for the differentiation of the target compound from other species with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 7-Chloro-trans-2-heptenoic acid ethyl ester would be expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1715-1735 |

| C=C (Alkene) | Stretch | 1640-1680 |

| C-O (Ester) | Stretch | 1150-1250 |

| =C-H (trans-Alkene) | Bend (out-of-plane) | 960-980 |

| C-Cl (Alkyl halide) | Stretch | 600-800 |

| C-H (sp³ and sp²) | Stretch | 2850-3100 |

The strong absorption band for the ester carbonyl (C=O) stretch is one of the most prominent features. The presence of a band around 960-980 cm⁻¹ for the out-of-plane =C-H bend would provide further evidence for the trans configuration of the double bond.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis in Research

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.

Gas Chromatography (GC): Given the volatility of 7-Chloro-trans-2-heptenoic acid ethyl ester, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), would be an excellent method for purity analysis. A single, sharp peak on the chromatogram would indicate a high degree of purity. GC-MS would also provide the mass spectrum of the compound, which can be used for identification by comparison with a library or through fragmentation analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient, would be suitable for analyzing this compound. A UV detector could be used, as the α,β-unsaturated ester chromophore absorbs UV light. HPLC is also particularly useful for the separation of geometric isomers. If any of the cis-isomer were present as an impurity, it would likely have a different retention time from the trans-isomer, allowing for its detection and quantification.

By employing these advanced spectroscopic and chromatographic techniques in a complementary fashion, researchers can unequivocally determine the structure, stereochemistry, and purity of 7-Chloro-trans-2-heptenoic acid ethyl ester, which is crucial for its application in further research and development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For 7-Chloro-trans-2-heptenoic acid ethyl ester, which is amenable to volatilization, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, aiding in structural confirmation and impurity profiling.

Sample Volatilization and Separation:

In a typical GC-MS analysis, a dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample, which is then carried by an inert carrier gas (commonly helium) through a capillary column. The separation of components within the column is based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. For a moderately polar compound like 7-Chloro-trans-2-heptenoic acid ethyl ester, a non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The retention time (RT) is a characteristic parameter for a compound under a specific set of chromatographic conditions.

Mass Spectrometry Detection and Fragmentation:

Upon elution from the GC column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only generates a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound, but also induces fragmentation of the molecule into smaller, characteristic ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer.

For 7-Chloro-trans-2-heptenoic acid ethyl ester (C₉H₁₅ClO₂; Molecular Weight: 190.67 g/mol ), the presence of chlorine is a key feature to observe in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.

Expected Fragmentation Pattern:

The fragmentation of 7-Chloro-trans-2-heptenoic acid ethyl ester in an EI-MS is expected to follow established patterns for esters and halogenated compounds. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion. The expected fragment would have an m/z that is 45 units less than the molecular ion.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen atom from the carbon at the 4-position to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.

Cleavage of the C-Cl bond: The loss of a chlorine radical (·Cl) or a chloropropyl radical would also be anticipated.

Alkyl chain fragmentation: Cleavage at various points along the aliphatic chain will produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

A hypothetical table of major fragments for 7-Chloro-trans-2-heptenoic acid ethyl ester is presented below.

| m/z | Relative Intensity (%) | Plausible Fragment Identity | Notes |

| 190/192 | 5 | [C₉H₁₅ClO₂]⁺˙ | Molecular ion (M⁺˙), showing the isotopic pattern for one chlorine atom. |

| 155 | 30 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 145 | 100 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group, forming the acylium ion (base peak). |

| 117 | 45 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 99 | 60 | [C₅H₆O₂]⁺˙ | Fragment from McLafferty rearrangement. |

| 73 | 25 | [C₄H₅O₂]⁺ | Further fragmentation. |

| 45 | 15 | [OCH₂CH₃]⁺ | Ethoxy cation. |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For 7-Chloro-trans-2-heptenoic acid ethyl ester, HPLC is particularly valuable for assessing its purity and for separating it from its cis-isomer.

Principle of Separation:

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a compound of intermediate polarity like the target ester, reversed-phase HPLC is the most common mode.

Reversed-Phase HPLC for Purity Assessment:

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. More non-polar compounds will have a stronger interaction with the stationary phase and thus will have longer retention times.

To assess the purity of a sample of 7-Chloro-trans-2-heptenoic acid ethyl ester, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to elute compounds with a wide range of polarities. A UV detector is commonly used, as the α,β-unsaturated ester moiety provides a chromophore that absorbs UV light. The purity of the sample can be estimated from the relative area of the main peak in the chromatogram.

Isomeric Separation (cis/trans):

The trans and cis isomers of 2-heptenoic acid ethyl ester are diastereomers and thus have different physical properties, including their shape. This difference in three-dimensional structure can be exploited for their separation by HPLC. The trans-isomer is generally more linear and can interact more strongly with the non-polar C18 stationary phase compared to the more "bent" cis-isomer. Consequently, the trans-isomer is expected to have a longer retention time. An isocratic mobile phase, often a mixture of acetonitrile and water, can provide good resolution between these two isomers. nih.gov

A representative HPLC method for the separation of cis and trans isomers is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Elution Order | 1. cis-isomer, 2. trans-isomer |

Theoretical and Computational Chemistry Studies of 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to understanding the electronic nature of 7-chloro-trans-2-heptenoic acid ethyl ester. These calculations provide insights into how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For 7-chloro-trans-2-heptenoic acid ethyl ester, the HOMO is expected to be localized primarily along the C=C double bond of the trans-2-heptenoate backbone, as π-bonds are typically higher in energy than σ-bonds. The LUMO would likely also be centered on the α,β-unsaturated system, specifically the p-orbitals involved in the π* antibonding orbital. The terminal chlorine atom, being electronegative, would lower the energy of the molecular orbitals.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would precisely quantify these energy levels.

Illustrative Data Table 1: Frontier Molecular Orbital Properties This table presents hypothetical FMO data calculated using a DFT method (e.g., B3LYP/6-31G(d)).

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For 7-chloro-trans-2-heptenoic acid ethyl ester, the ESP map would be expected to show:

Negative Potential (Red/Orange): Concentrated around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the vinyl proton at C2 and the protons on the ethyl group. The region near the C7 carbon, bonded to the electronegative chlorine, would also exhibit a degree of positive potential.

Neutral/Weak Potential (Green): The aliphatic part of the heptyl chain would likely be largely neutral.

This map is crucial for predicting how the molecule interacts with other polar molecules, solvents, or biological receptors.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of multiple single bonds, 7-chloro-trans-2-heptenoic acid ethyl ester is a flexible molecule with numerous possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that separates them.

Illustrative Data Table 2: Relative Energies of Key Conformers This table presents hypothetical relative energies for plausible conformers, where the global minimum is the reference (0.00 kJ/mol).

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298 K |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| B | ~60° (gauche) | 3.15 | 19.8 |

| C | ~-60° (gauche) | 3.25 | 4.9 |

Reaction Pathway Modeling and Transition State Investigations

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 7-chloro-trans-2-heptenoic acid ethyl ester, one could model reactions such as nucleophilic substitution at the C7 position (displacing the chlorine) or Michael addition at the C3 position of the unsaturated system. By calculating the structures and energies of reactants, intermediates, transition states, and products, chemists can predict which reaction pathway is more favorable and understand the detailed mechanism at a molecular level.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent or interacting with a surface. MD simulations model the movements of atoms over time based on a force field, which is a set of parameters that approximates the potential energy of the system.

An MD simulation of 7-chloro-trans-2-heptenoic acid ethyl ester in a solvent like water or ethanol (B145695) would reveal how the molecule orients itself and which parts are preferentially solvated. It could show the formation of hydrogen bonds between the solvent and the ester's carbonyl oxygen and provide insights into the molecule's aggregation behavior and its dynamic conformational flexibility in a condensed phase.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various types of spectra, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's optimized geometry, one can predict the chemical shifts. This is especially useful for complex molecules where spectral assignment is non-trivial. Coupling constants can also be estimated.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., C=O stretch, C=C stretch, C-Cl stretch) and can be compared with experimental IR spectra to confirm the structure.

Illustrative Data Table 3: Predicted Spectroscopic Data This table shows hypothetical ¹³C NMR and IR data predicted computationally.

| Type | Predicted Value | Assignment |

| ¹³C NMR | 166.5 ppm | C1 (Carbonyl Carbon) |

| 121.8 ppm | C2 (Vinyl Carbon) | |

| 145.3 ppm | C3 (Vinyl Carbon) | |

| 44.9 ppm | C7 (Carbon with Chlorine) | |

| IR | 1725 cm⁻¹ | C=O Stretch |

| 1650 cm⁻¹ | C=C Stretch | |

| 730 cm⁻¹ | C-Cl Stretch |

Exploration of Biological Relevance Through in Vitro and Mechanistic Research with 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester and Its Derivatives Excluding Clinical Data

Investigation of Biochemical Transformations and Metabolic Pathways in Model Systems (e.g., microbial, enzymatic)

There is currently no published scientific literature detailing the biochemical transformations or metabolic pathways of 7-Chloro-trans-2-heptenoic acid ethyl ester in any model systems, including microbial or enzymatic assays. Research in this area would typically involve incubating the compound with liver microsomes, specific metabolic enzymes (such as cytochrome P450s or esterases), or various microbial strains to identify potential metabolites. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy would then be used to elucidate the structures of any transformation products. Such studies would be essential to understand how the compound might be modified or degraded in a biological environment.

Research on Enzyme Inhibition or Modulation by 7-Chloro-trans-2-hepenoic Acid Ethyl Ester Derived Compounds

No specific studies on the inhibition or modulation of enzymes by 7-Chloro-trans-2-heptenoic acid ethyl ester or its derivatives have been found in the scientific literature. As an α,β-unsaturated ester, it possesses a potential Michael acceptor, a structural motif known for its reactivity towards nucleophilic residues in proteins, such as cysteine. This suggests a theoretical potential for enzyme interaction, but this has not been experimentally verified for this specific compound.

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives for Biochemical Targets

Due to the absence of identified biochemical targets for 7-Chloro-trans-2-heptenoic acid ethyl ester, no structure-activity relationship (SAR) studies have been published. SAR studies would require the synthesis of a series of derivatives with systematic modifications to the parent structure and subsequent testing against a known biological target to determine how these changes affect activity.

Mechanistic Biochemistry of Compound-Enzyme Interactions

Without evidence of a specific enzyme interaction, there are no mechanistic biochemistry studies available for 7-Chloro-trans-2-heptenoic acid ethyl ester. Research in this area would typically follow the discovery of enzyme inhibition and would involve kinetic studies, site-directed mutagenesis, and structural biology techniques (like X-ray crystallography or cryo-electron microscopy) to understand the precise molecular interactions between the compound and the enzyme.

Cellular Permeability and Transport Studies in Model Cells (Non-Human)

There are no published studies investigating the cellular permeability or transport mechanisms of 7-Chloro-trans-2-heptenoic acid ethyl ester in any non-human model cell lines. Such research would typically employ cell-based assays, like the Caco-2 permeability assay, to assess the compound's ability to cross cell membranes. These studies would be fundamental in understanding its bioavailability and potential to reach intracellular targets.

Interaction with Biomolecules (e.g., DNA, proteins) in Controlled In Vitro Experiments

No specific in vitro studies on the interaction of 7-Chloro-trans-2-heptenoic acid ethyl ester with biomolecules like DNA or proteins have been documented in the scientific literature. While the α,β-unsaturated carbonyl moiety suggests a potential for covalent modification of proteins, experimental evidence for this specific compound is lacking. Standard in vitro techniques to investigate such interactions would include fluorescence quenching assays, circular dichroism, and mass spectrometry to identify potential protein adducts.

Emerging Research Directions and Future Prospects for 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester

Green Chemistry Approaches to the Synthesis and Transformations of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

Currently, specific research on green chemistry approaches for the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester is limited. However, the principles of green chemistry offer a clear roadmap for future investigations. researchgate.netyoutube.com Traditional synthetic routes often rely on hazardous reagents and produce significant waste. Future research could focus on developing more environmentally benign methodologies.

Key areas for exploration would include:

Catalytic Processes: The development of novel catalysts could enable more efficient and selective syntheses, reducing the need for stoichiometric reagents and minimizing byproducts. labmanager.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids would significantly improve the environmental profile of the synthesis. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. labmanager.com Future syntheses of 7-Chloro-trans-2-heptenoic acid ethyl ester should aim for high atom economy.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable biomass sources would be a significant advancement in sustainability. rsc.org

Catalytic Applications and Ligand Development from 7-Chloro-trans-2-heptenoic Acid Ethyl Ester Derivatives

The bifunctional nature of 7-Chloro-trans-2-heptenoic acid ethyl ester, possessing both a reactive chloro group and an ester moiety, makes it a promising candidate for the development of novel catalysts and ligands. While direct research in this area is not yet prevalent, the potential is significant.

Future research could explore:

Bifunctional Catalysts: The chloro and ester groups could be functionalized to create bifunctional catalysts capable of activating multiple substrates in a single reaction, leading to more efficient and selective transformations. tcd.ie

Ligand Synthesis: The molecule could serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. The chloro group provides a handle for attachment to a metal center, while the ester group could be modified to tune the electronic and steric properties of the ligand.

Organocatalysis: Derivatives of 7-Chloro-trans-2-heptenoic acid ethyl ester could be developed as organocatalysts, avoiding the use of metals and contributing to greener chemical processes. mdpi.com

Advanced Materials Science Applications Utilizing 7-Chloro-trans-2-heptenoic Acid Ethyl Ester as a Monomer or Building Block

The presence of a polymerizable double bond and a reactive chloro group suggests that 7-Chloro-trans-2-heptenoic acid ethyl ester could be a valuable monomer or building block in materials science. Although specific studies are yet to be published, the possibilities are vast.

Potential applications in materials science include:

Functional Polymers: Polymerization of 7-Chloro-trans-2-heptenoic acid ethyl ester could yield polymers with pendant chloro groups. These groups can be further functionalized to create materials with tailored properties for applications in drug delivery, coatings, and advanced composites. sigmaaldrich.comnih.gov

Biodegradable Polymers: The ester linkage in the molecule suggests that polymers derived from it may be biodegradable, making them attractive for environmentally friendly plastics and biomedical applications. sigmaaldrich.com

Graft Copolymers: The reactive chloro group could be used as an initiation site for grafting other polymer chains, leading to the creation of complex copolymer architectures with unique properties. researchgate.net

Bio-Inspired Synthesis and Derivatization

Nature provides a wealth of inspiration for the development of novel synthetic methods. While there is no specific research on the bio-inspired synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester, this approach holds considerable promise for future investigations.

Future research directions could include:

Enzymatic Synthesis: The use of enzymes, such as lipases, could enable the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester under mild, environmentally friendly conditions with high selectivity. mdpi.com This approach could also be used for the enantioselective synthesis of chiral derivatives.

Whole-Cell Biocatalysis: Utilizing engineered microorganisms as biocatalysts could provide a sustainable and cost-effective route to the compound and its derivatives.

Biomimetic Approaches: Mimicking natural synthetic strategies could lead to the development of novel, highly efficient chemical syntheses. mdpi.com

Development of Advanced Analytical Techniques for Trace Analysis or Complex Mixtures

As with any chemical compound, the ability to detect and quantify 7-Chloro-trans-2-heptenoic acid ethyl ester at low concentrations and in complex matrices is crucial for research and potential industrial applications. While specific methods for this compound are not detailed in the literature, established techniques for halogenated organic compounds would be applicable and could be further refined. chromatographyonline.com

Future research in this area could focus on:

High-Resolution Chromatography: Developing highly selective gas chromatography (GC) or liquid chromatography (LC) methods for the separation of 7-Chloro-trans-2-heptenoic acid ethyl ester from its isomers and related compounds.

Mass Spectrometry: Utilizing advanced mass spectrometry (MS) techniques, such as tandem MS or high-resolution MS, for unambiguous identification and sensitive quantification.

Sample Preparation: Optimizing sample preparation techniques to efficiently extract and concentrate the analyte from various matrices, such as environmental samples or biological tissues. unt.edu

Interdisciplinary Research Integrating 7-Chloro-trans-2-heptenoic Acid Ethyl Ester in Diverse Scientific Fields

The unique chemical structure of 7-Chloro-trans-2-heptenoic acid ethyl ester makes it a candidate for interdisciplinary research, bridging chemistry with fields like medicine and agriculture. Although its direct application in these areas has not been explored, its potential as a building block is significant.

Potential interdisciplinary research areas include:

Medicinal Chemistry: The compound could serve as a starting material for the synthesis of novel drug candidates. The chloro- and ester functionalities provide versatile handles for the introduction of various pharmacophores. nih.gov Its structural similarity to precursors of existing drugs like Cilastatin (B194054) suggests its potential in developing new therapeutic agents. mdpi.com

Agrochemicals: The development of new pesticides and herbicides could benefit from the use of 7-Chloro-trans-2-heptenoic acid ethyl ester as a scaffold. The biological activity of halogenated compounds is well-documented, and this molecule offers a platform for creating new agrochemicals with potentially improved efficacy and environmental profiles.

Bioconjugation: The reactive chloro group could be utilized for bioconjugation, linking the molecule to proteins, peptides, or other biomolecules for applications in diagnostics and targeted therapies. bohrium.com

Q & A

Q. How can researchers confirm the identity and purity of 7-Chloro-trans-2-heptenoic acid ethyl ester during synthesis?

To validate identity and purity:

- Thin-Layer Chromatography (TLC): Use a hexane:EtOAc (2:1) eluent system to monitor reaction progress. Compare retention factors (Rf) of starting materials and products, with UV visualization for spot detection .

- Spectroscopic Techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm structural integrity by matching chemical shifts and coupling constants to literature data. For example, the trans-configuration can be verified via vicinal coupling constants (J = 15–16 Hz for α,β-unsaturated esters).

- FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>, C-Cl stretch at ~750 cm<sup>-1</sup>).

- Purity Assessment: Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to quantify impurities (<97% purity requires re-purification) .

Q. What analytical methods are critical for validating structural integrity in novel derivatives of this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with ≤2 ppm mass accuracy.

- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives.

- Chiral Chromatography: For enantiomeric purity, use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

Q. How can reaction conditions be optimized to improve yields of this ester?

- Parameter Screening:

- Solvent Polarity: Test aprotic solvents (e.g., DCM, THF) to stabilize intermediates.

- Catalysts: Evaluate Lewis acids (e.g., ZnCl2) for Cl-substitution efficiency.

- Temperature: Use controlled heating (40–60°C) to minimize side reactions.

- Design of Experiments (DoE): Apply factorial designs to assess interactions between variables (e.g., solvent ratio, catalyst loading) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation: Compare NMR data across multiple solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts.

- DEPT and 2D NMR: Use DEPT-135 to distinguish CH3, CH2, and CH groups, and HSQC/TOCSY for connectivity mapping.

- Impurity Analysis: Employ LC-MS to detect trace byproducts (e.g., cis-isomers) that may skew spectral interpretations .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Degradation Studies:

- pH Stability: Incubate in buffers (pH 1–13) at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Surface Reactivity: Study adsorption/desorption kinetics on silica or glass surfaces using quartz crystal microbalance (QCM) to simulate real-world handling .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitution?

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for Cl vs. other leaving groups.

- Trapping Intermediates: Use low-temperature NMR (-40°C) to detect acyl chloride intermediates in SN2 pathways .